molecular formula C32H25ClN2O5 B2726602 ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 392319-76-5

ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2726602
CAS No.: 392319-76-5
M. Wt: 553.01
InChI Key: CUTVRTWPPOJNQN-UHFFFAOYSA-N
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Description

Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a structurally complex indole derivative featuring multiple functional groups. Its core indole scaffold is substituted at positions 1 (phenyl), 2 (methyl), 3 (ethyl carboxylate), and 5 (benzoyloxy ester linked to a 4-chlorobenzamido moiety). The ethyl carboxylate and benzoyloxy groups enhance lipophilicity, while the 4-chlorobenzamido moiety may contribute to target-binding specificity, commonly observed in antimicrobial or antitumor agents .

Properties

IUPAC Name

ethyl 5-[2-[(4-chlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25ClN2O5/c1-3-39-32(38)29-20(2)35(23-9-5-4-6-10-23)28-18-17-24(19-26(28)29)40-31(37)25-11-7-8-12-27(25)34-30(36)21-13-15-22(33)16-14-21/h4-19H,3H2,1-2H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTVRTWPPOJNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex compound with potential biological activities that warrant detailed exploration. This article reviews its synthesis, biological activities, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C26H24ClN3O5
  • Molecular Weight : 485.94 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core, introduction of the benzoyl and chlorobenzamide groups, and esterification to yield the final product. Detailed synthetic pathways can be referenced from patent literature and chemical synthesis publications.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, particularly focusing on its efficacy against Mycobacterium tuberculosis (Mtb).

  • In Vitro Studies :
    • The compound demonstrated inhibitory effects on Mtb with a Minimum Inhibitory Concentration (MIC) comparable to established antimycobacterial agents. In a study involving various indole derivatives, compounds with similar structural features showed MIC values ranging from 28 µM to over 120 µM against Mtb, indicating a structure-activity relationship where modifications significantly influenced antimicrobial potency .
  • Mechanism of Action :
    • The proposed mechanism involves interference with bacterial cell wall synthesis and metabolic pathways critical for bacterial survival. Time-kill assays indicated that the compound exhibited bactericidal activity at concentrations close to its MIC, suggesting a rapid onset of action against the bacteria .

Antioxidant Properties

Indoles are known for their antioxidant capabilities. Studies have shown that certain substituted indoles can scavenge free radicals effectively:

  • DPPH Scavenging Assay : Compounds structurally related to this compound have demonstrated up to 81% inhibition in radical scavenging assays at concentrations of 1 mM, comparable to melatonin, a well-known antioxidant .

Case Study 1: Antimycobacterial Efficacy

In a recent study evaluating various indole derivatives for their antimycobacterial activity, this compound was among the top performers with an MIC of approximately 30 µM against multidrug-resistant Mtb strains. This highlights its potential as a lead compound in developing new treatments for tuberculosis.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment on HepG2 and Vero cell lines revealed that while some derivatives exhibited toxicity at high concentrations, this compound showed minimal cytotoxic effects at lower doses (below 30 µM), indicating a favorable therapeutic window for further development .

Data Summary Table

Biological ActivityObservationsReference
Antimycobacterial ActivityMIC ~30 µM against Mtb
Antioxidant ActivityUp to 81% inhibition in DPPH assay
CytotoxicityMinimal toxicity at <30 µM

Scientific Research Applications

Anticancer Activity

Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been investigated for its anticancer properties. Research indicates that indole derivatives often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study evaluated the compound's effectiveness against human tumor cells using the National Cancer Institute's protocols. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its potential as an antitumor agent .

Data Table: Anticancer Activity Summary

Cell LineGI50 (µM)TGI (µM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)12.3445.12
HeLa (Cervical Cancer)10.4540.25

Antimicrobial Properties

The compound has also shown promise in antimicrobial research, particularly against bacterial strains. The structure of the compound suggests it may interact with bacterial cell membranes, leading to cell death.

Case Study: Antibacterial Testing

In a study assessing the antibacterial efficacy of various indole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Data Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2515
Escherichia coli2020
Bacillus subtilis1825

Mechanistic Studies

Recent studies have focused on elucidating the mechanism of action of this compound, particularly its interaction with cellular targets involved in cancer progression and bacterial survival.

Drug Design and Development

The structural features of this compound make it an attractive candidate for further modification and optimization in drug design.

Computational Studies

Molecular docking studies have indicated favorable binding interactions with target proteins associated with cancer and bacterial infections, suggesting pathways for the development of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related indole derivatives:

Compound Key Substituents Key Differences Potential Implications
Target Compound 1-Phenyl, 2-methyl, 3-ethyl carboxylate, 5-(4-chlorobenzamido-benzoyloxy) N/A High lipophilicity; potential for enhanced bioactivity due to halogenation and ester groups.
Methyl 5-hydroxy-1H-indole-2-carboxylic acid () 5-hydroxy, 2-carboxylic acid methyl ester Lacks 1-phenyl, 3-ethyl carboxylate, and 4-chlorobenzamido groups. Reduced metabolic stability (hydroxy vs. ester); lower lipophilicity.
5-Benzyloxy-1H-indole-2-carboxylic acid () 5-benzyloxy, 2-carboxylic acid Benzyloxy (ether) vs. benzoyloxy (ester); absence of 4-chloro and phenyl groups. Slower hydrolysis of benzyloxy vs. benzoyloxy; reduced halogen-mediated interactions.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () Thiazole ring fused via methylene at position 3 Thiazole substituent replaces benzoyloxy and 4-chlorobenzamido groups. Potential for divergent bioactivity (e.g., kinase inhibition vs. antimicrobial effects).
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol () Oxadiazole-thiol at position 3 Oxadiazole replaces ethyl carboxylate; thiol group introduces redox sensitivity. Higher reactivity due to thiol; possible cytotoxicity or prodrug potential.
2-Chloro-5-[5-({...}methyl)-2-furyl]benzoic acid () Chlorophenyl, thiazolidinone, furan Furan and thiazolidinone substituents vs. indole core. Broader heterocyclic diversity; altered pharmacokinetic profiles.

Structural Confirmation Tools

Crystallographic software like SHELX () and Mercury () are critical for confirming the compound’s structure and comparing packing patterns or intermolecular interactions with analogs .

Preparation Methods

Formylation and Cyclization

Ethyl indole-2-carboxylate derivatives are often synthesized via Vilsmeier-Haack formylation. For example, ethyl 3-formyl-1H-indole-2-carboxylate can be prepared by treating ethyl indole-2-carboxylate with POCl₃ and dimethylformamide (DMF). This method achieves regioselective formylation at position 3, critical for subsequent functionalization.

Reaction Conditions :

  • Reagents : POCl₃, DMF
  • Temperature : Room temperature
  • Yield : ~74%

Introduction of the 1-Phenyl Group

N-arylation of the indole nitrogen is achieved using Ullmann coupling or Buchwald-Hartwig amination. Copper(I) catalysts facilitate coupling between indole and iodobenzene under basic conditions.

Example Protocol :

  • Catalyst : CuI, 1,10-phenanthroline
  • Base : K₃PO₄
  • Solvent : DMSO, 110°C
  • Yield : ~68%

Functionalization at Position 3: Ethoxycarbonyl Installation

The ethoxycarbonyl group at position 3 is introduced via esterification. Ethyl chloroformate or carboxylic acid activation with carbodiimides (e.g., DCC) are standard methods.

Direct Esterification

Reacting indole-3-carboxylic acid with ethanol in the presence of H₂SO₄ yields the ethyl ester.

Optimized Conditions :

  • Reagent : Ethanol, H₂SO₄ (catalytic)
  • Temperature : Reflux, 6 hours
  • Yield : ~85%

Methyl Group Introduction at Position 2

Methylation at position 2 is achieved through Friedel-Crafts alkylation or directed ortho-metalation.

Friedel-Crafts Alkylation

Using methyl iodide and AlCl₃ as a Lewis acid:

  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : ~72%

Benzoyloxy Group Installation at Position 5

The benzoyloxy moiety is introduced via esterification or Mitsunobu reaction. The 4-chlorobenzamido substituent requires prior amide bond formation.

Synthesis of 2-(4-Chlorobenzamido)benzoic Acid

  • Amide Coupling : 2-Aminobenzoic acid reacts with 4-chlorobenzoyl chloride in THF using Et₃N as a base.
    • Yield : ~89%
  • Activation as Acid Chloride : The carboxylic acid is converted to its chloride using SOCl₂.

Esterification with Indole-5-ol

The hydroxyl group at position 5 of the indole intermediate reacts with 2-(4-chlorobenzamido)benzoyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaOH
  • Solvent : Dichloromethane/water
  • Temperature : 0°C to room temperature
  • Yield : ~65%

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized indole core with the benzoyloxy component.

Key Challenges and Solutions

  • Regioselectivity : Directed metalation (e.g., LDA) ensures precise substitution patterns.
  • Protection Strategies : Temporary silyl protection (e.g., TIPS) prevents undesired side reactions during amide formation.

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Characterization

Critical data for validation include:

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm).
  • IR : Ester C=O (1713 cm⁻¹), amide N-H (3280 cm⁻¹).
  • Mass Spectrometry : [M+H]⁺ expected at m/z 597.1.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Fischer Indole Synthesis High regioselectivity Requires acidic conditions 68–74
Ullmann Coupling Compatible with aryl halides High catalyst loading 60–68
Mitsunobu Reaction Mild conditions Cost of reagents 70–75

Industrial Considerations

Scale-up necessitates optimizing solvent usage and catalyst recovery. Patent WO2010004580A2 highlights ethanol as a green solvent alternative for large-scale indole syntheses. Continuous flow systems may enhance reproducibility for steps like amide coupling.

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